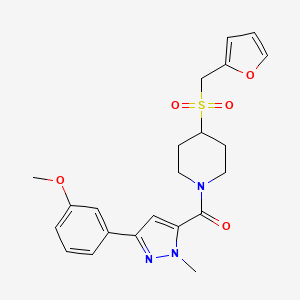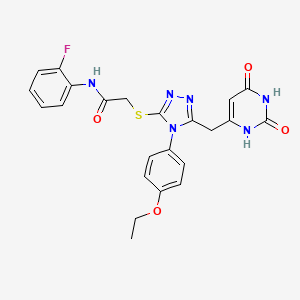![molecular formula C11H16ClN3O B2737166 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride CAS No. 1439899-45-2](/img/structure/B2737166.png)
3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cofactor for Phenylalanine Hydroxylase
Pyrimidines, such as tetrahydropyrimidin-2(1H)-one, can act as cofactors for enzymes like phenylalanine hydroxylase. This enzyme plays a crucial role in amino acid metabolism. Substituted pyrimidines have been shown to possess similar Km values and stoichiometry of tyrosine generation compared to their corresponding pteridine analogs, although with lower rates. This finding underscores the potential of pyrimidines in probing the binding forces and mechanism of these hydroxylases (Bailey & Ayling, 1978).
Antioxidant Abilities
Research indicates that the incorporation of phenyl and ferrocenyl groups in dihydropyrimidin-2(1H)-one compounds enhances their antioxidant abilities. These abilities were specifically evaluated against radical-induced oxidation of DNA. The study found that the antioxidant capacities of these compounds were influenced by the presence of ferrocenyl groups, CS bonds, and phenolic hydroxyl groups (Wang & Liu, 2014).
Anticancer Activities
Dihydropyrimidin-2(1H)-one compounds have been extensively studied for their biological activities, including anticancer properties. A study on these compounds revealed that the introduction of an aryl chain and specific electron-donating groups significantly contributed to their anti-proliferative potency. This suggests their potential as lead compounds for novel anti-tumor drugs (Liu et al., 2019).
Other Biological Activities
Further studies on derivatives of tetrahydropyrimidin-2(1H)-one have revealed various biological activities, including anti-inflammatory, CNS depressant, and antimicrobial properties. This indicates the wide range of potential applications of these compounds in medical and biological research (Ashalatha et al., 2007).
Propriétés
IUPAC Name |
1-[3-(aminomethyl)phenyl]-1,3-diazinan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-8-9-3-1-4-10(7-9)14-6-2-5-13-11(14)15;/h1,3-4,7H,2,5-6,8,12H2,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHMVAFDHSHCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2737084.png)

![1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2737088.png)

![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2737091.png)
![2,8-Dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2737092.png)
![5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2737094.png)
![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2737096.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2737098.png)

![N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2737102.png)

